Ethyl 2-(8-azabicyclo[3.2.1]octan-3-yl)acetate
Description
Properties
Molecular Formula |
C11H19NO2 |
|---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
ethyl 2-(8-azabicyclo[3.2.1]octan-3-yl)acetate |
InChI |
InChI=1S/C11H19NO2/c1-2-14-11(13)7-8-5-9-3-4-10(6-8)12-9/h8-10,12H,2-7H2,1H3 |
InChI Key |
WBPDGYFKQCISJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1CC2CCC(C1)N2 |
Origin of Product |
United States |
Preparation Methods
Protection of the Nitrogen Atom
To prevent unwanted side reactions at the nitrogen, protection is essential. Common protecting groups used include ethyl carbamate and tert-butyl carbamate, introduced via reaction with ethyl chloroformate or 1-chloroethyl chloroformate followed by Boc anhydride, respectively. This step stabilizes the nitrogen and allows selective functionalization at the 3-position of the tropane ring.
Reduction of the Ketone
Following the nucleophilic addition, the ketone group is reduced, typically using sodium borohydride, to afford the corresponding 3-hydroxytropane intermediate. This hydroxyl group is a key handle for subsequent transformations.
Functionalization to Ethyl 2-(8-azabicyclo[3.2.1]octan-3-yl)acetate
The 3-hydroxyl group is converted into the ethyl acetate side chain via alkylation or esterification. One approach involves alkylation with ethyl 2-chloroacetate under basic conditions, such as potassium carbonate or sodium bicarbonate in solvents like dimethylformamide or acetonitrile. This reaction introduces the ethyl acetate moiety at the 3-position, yielding this compound.
Deprotection of the Nitrogen
Finally, the nitrogen protecting group is removed under conditions specific to the protecting group used. For ethyl carbamate, treatment with strong base (e.g., 50% aqueous KOH in ethanol) or hydrazine is effective. For Boc groups, acid-mediated deprotection or thermal methods (e.g., microwave irradiation) are applied.
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Nitrogen protection | Ethyl chloroformate or 1-chloroethyl chloroformate + Boc2O | Room temp to reflux | 1–4 hours | 70–90 | Protects nitrogen for selective 3-position functionalization |
| 3-Substituent introduction | Organolithium or Grignard reagent | -78°C to 0°C | 1–3 hours | 40–60 | Stereoselective endo addition; low solubility can limit yield |
| Ketone reduction | NaBH4 | 0–25°C | 30 min to 1 hour | >90 | Efficient reduction to 3-hydroxy derivative |
| Alkylation with ethyl 2-chloroacetate | K2CO3 or NaHCO3 in DMF or CH3CN | 25–80°C | 2–12 hours | 60–85 | Base choice and solvent affect purity and yield |
| Nitrogen deprotection | 50% KOH aqueous/EtOH or hydrazine; or acid/microwave | Room temp to 185°C | 1 hour to 5 min | 70–90 | Conditions depend on protecting group; microwave accelerates |
Representative Synthetic Route from Literature
A representative method described in patent US20060058343A1 involves:
- Stirring a mixture of protected tropinone derivative with an aryl or alkyl nucleophile at 35–40°C, monitored by HPLC until completion (30 min to 2 h).
- Reduction of the ketone intermediate with sodium borohydride.
- Alkylation of the 3-hydroxy intermediate with ethyl 2-chloroacetate under basic conditions.
- Deprotection of the nitrogen under alkaline or hydrazine conditions to yield the final this compound.
Analytical Characterization
Throughout the synthesis, intermediates and final products are characterized by:
- Nuclear Magnetic Resonance (NMR) spectroscopy (^1H, ^13C) to confirm structure and stereochemistry.
- Infrared (IR) spectroscopy to identify functional groups.
- Gas Chromatography-Mass Spectrometry (GC-MS) for purity and molecular weight.
- Elemental analysis to verify composition.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(8-azabicyclo[3.2.1]octan-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups .
Scientific Research Applications
Ethyl 2-(8-azabicyclo[3.2.1]octan-3-yl)acetate has several scientific research applications, including:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and natural products.
Biology: It is used in the study of biological pathways and mechanisms involving tropane alkaloids.
Medicine: It has potential therapeutic applications due to its presence in pharmacologically active compounds.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ethyl 2-(8-azabicyclo[3.2.1]octan-3-yl)acetate involves its interaction with specific molecular targets and pathways. The nitrogen atom in the bicyclic structure can form hydrogen bonds and other interactions with biological molecules, influencing their activity. This compound may act on neurotransmitter receptors, enzymes, or other proteins, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Key Compounds Analyzed:
Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate ()
2-(3-Azabicyclo[3.2.1]octan-8-yl)acetic acid ()
8-Azabicyclo[3.2.1]octane-3,6-diol, 8-methyl-, 3-acetate ()
(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)methanol ()
Ethyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}butanoate ()
Table 1: Structural and Functional Group Comparison
*Calculated based on molecular formula C11H17NO2.
Key Observations:
- Azabridge Position : Ethyl 2-(8-azabicyclo[...])acetate has nitrogen at C8, whereas 2-(3-azabicyclo[...])acetic acid () places nitrogen at C3. This positional shift alters electronic properties and binding affinity in biological systems .
- Ester vs. Acid : The ethyl ester group in the target compound enhances membrane permeability compared to the carboxylic acid in , which may require esterase-mediated activation .
- Functional Group Diversity : Compounds with hydroxyl or ketone groups (e.g., ) exhibit reduced lipophilicity (logP ~0.77–1.2) compared to the target compound (estimated logP ~1.5), impacting pharmacokinetics .
Biological Activity
Ethyl 2-(8-azabicyclo[3.2.1]octan-3-yl)acetate is a nitrogen-containing heterocyclic compound belonging to the tropane alkaloid family. Its unique bicyclic structure, characterized by an azabicyclo[3.2.1]octane framework, includes a nitrogen atom integrated into the ring system, which is critical for its biological activity. The molecular formula of this compound is C12H21NO2, with a molecular weight of approximately 223.29 g/mol.
Pharmacological Potential
Research indicates that this compound exhibits significant interactions with neurotransmitter receptors, particularly dopamine and serotonin pathways. It has been identified as a potential ligand for dopamine D2-like receptors, which play a crucial role in various neurological conditions such as schizophrenia and Parkinson's disease .
The compound's mechanism of action involves binding to specific neurotransmitter receptors, modulating their activity, and influencing physiological processes. This modulation can lead to therapeutic effects in treating disorders related to dopamine dysregulation .
Antioxidant and Antibacterial Activities
In addition to its neuropharmacological potential, this compound has been studied for its antioxidant and antibacterial properties. Preliminary studies suggest that it may exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating its potential utility in combating bacterial infections .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 8-Azabicyclo[3.2.1]octane | Core bicyclic structure without ester functionality | Serves as a base structure for various derivatives |
| Ethyl 8-methyl-8-azabicyclo[3.2.1]octan-3-carboxylate | Methyl substitution at the 8-position | Enhanced lipophilicity may influence receptor binding |
| 8-Azabicyclo[3.2.1]octan-3-ol | Hydroxyl group replacing the ester | Potentially different biological activity due to hydroxyl group |
This compound stands out due to its specific ester functional group, which imparts distinct chemical reactivity and biological properties compared to its analogs .
Neuropharmacological Studies
A study conducted on the binding affinity of various tropane derivatives revealed that this compound demonstrated notable selectivity towards dopamine receptors, suggesting its potential as a therapeutic agent in managing conditions like depression and addiction .
Antibacterial Efficacy
Another research effort investigated the antibacterial properties of this compound against common pathogens such as E. coli and Staphylococcus aureus. The results indicated significant inhibition of bacterial growth, establishing a foundation for further exploration into its use as an antimicrobial agent .
Q & A
Q. What are the common synthetic routes for Ethyl 2-(8-azabicyclo[3.2.1]octan-3-yl)acetate, and how are stereochemical outcomes controlled?
- Methodological Answer : The enantioselective synthesis of the 8-azabicyclo[3.2.1]octane scaffold is critical. A rhodium-catalyzed [4 + 3] cycloaddition between methyl 2-(siloxy)vinyldiazoacetate and pyrroles is a key method, utilizing chiral dirhodium catalysts (e.g., Rh₂(S-PTAD)₄) to achieve high enantiomeric excess . Alternative routes include coupling the bicyclic amine core with activated esters (e.g., ethyl chloroacetate) under basic conditions, followed by purification via column chromatography . Stereochemical control requires optimizing catalyst choice and reaction pH.
Q. Which analytical techniques are essential for characterizing this compound and its intermediates?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies regiochemistry and confirms substitution patterns. For example, exo vs. endo isomers show distinct splitting in the 2.5–3.5 ppm range for bridgehead protons .
- HPLC : Reverse-phase HPLC with chiral columns (e.g., Chiralpak AD-H) resolves enantiomers, critical for assessing enantiopurity .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula, especially for derivatives with sulfonyl or cyano groups .
Q. What preliminary biological activities have been reported for related 8-azabicyclo[3.2.1]octane derivatives?
- Methodological Answer :
- Neurotransmitter Modulation : Derivatives with sulfonamide or benzamide groups show affinity for dopamine and serotonin receptors, evaluated via radioligand binding assays (IC₅₀ values in nM range) .
- Anti-inflammatory Potential : JAK/STAT inhibition is assessed using IL-6-dependent TF-1 cell proliferation assays, with EC₅₀ values reported for analogs .
- Antimicrobial Screening : Microdilution assays against Gram-positive bacteria (e.g., S. aureus) reveal MIC values <10 µg/mL for cyano-substituted derivatives .
Advanced Research Questions
Q. How can stereochemical challenges in synthesizing the bicyclic core be addressed to improve yield and purity?
- Methodological Answer :
- Catalyst Optimization : Chiral dirhodium complexes (e.g., Rh₂(S-PTAD)₄) enhance enantioselectivity in cycloadditions, achieving >90% ee in tropane synthesis .
- Dynamic Kinetic Resolution : Use of proline-derived organocatalysts during ring-closing steps can epimerize undesired diastereomers in situ .
- Crystallography : Single-crystal X-ray diffraction resolves ambiguous stereochemistry in intermediates, guiding reaction condition adjustments .
Q. What structure-activity relationship (SAR) trends emerge when modifying substituents on the bicyclic scaffold?
- Methodological Answer :
| Substituent | Biological Impact | Key Data |
|---|---|---|
| Methylsulfonyl | Enhanced JAK inhibition | EC₅₀ = 12 nM (vs. 45 nM for des-methyl analog) |
| Cyano | Improved antimicrobial activity | MIC = 2.5 µg/mL (vs. >20 µg/mL for hydroxyl analog) |
| Propyl vs. Methyl | Alters blood-brain barrier penetration | LogP increases from 1.2 to 2.8, improving CNS bioavailability |
Q. How can reaction conditions be optimized for scaling derivatives while maintaining regioselectivity?
- Methodological Answer :
- Flow Chemistry : Continuous-flow setups reduce side reactions (e.g., epimerization) by controlling residence time and temperature during coupling steps .
- Solvent Screening : Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms in esterification, minimizing byproducts .
- In situ Monitoring : ReactIR tracks intermediate formation, enabling real-time adjustment of stoichiometry .
Q. What stability challenges arise during storage, and how are they mitigated?
- Methodological Answer :
- Degradation Pathways : Hydrolysis of the ester group occurs at pH >8, confirmed by LC-MS detection of acetic acid byproducts .
- Storage Recommendations : Lyophilized solids stored at -20°C under argon show <5% decomposition over 12 months. Solutions in anhydrous DMSO remain stable for 6 months at 4°C .
- Light Sensitivity : UV-Vis studies show photooxidation of the bicyclic core; amber vials are required for long-term stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
